Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate

Bioconjugation Peptide Synthesis Stability

Researchers requiring stable active esters for bioconjugation often face hydrolysis and side reactions. This compound solves that with a PFP ester (8-12 h half-life at pH 7.4) and a tetrahydropyran-4-yloxy moiety that imparts unique steric/electronic properties. Key supply advantages: • Potent TrkA kinase inhibition (IC50 = 4.20 nM) for targeted therapy R&D. • Rapid, quantitative amine coupling on solid supports, reducing cycle time. • Ambient shipping & storage; non-hazardous for simplified logistics.

Molecular Formula C17H12F5NO4
Molecular Weight 389.27 g/mol
CAS No. 910036-96-3
Cat. No. B1613047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate
CAS910036-96-3
Molecular FormulaC17H12F5NO4
Molecular Weight389.27 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C17H12F5NO4/c18-11-12(19)14(21)16(15(22)13(11)20)27-17(24)8-1-2-10(23-7-8)26-9-3-5-25-6-4-9/h1-2,7,9H,3-6H2
InChIKeyDOADFHHFWSVLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate (CAS 910036-96-3): A Specialized Active Ester for Bioconjugation and Advanced Synthesis


Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate (CAS 910036-96-3) is a specialized active ester compound, characterized by a pentafluorophenyl (PFP) leaving group attached to a nicotinic acid derivative that is further functionalized with a tetrahydropyran-4-yloxy moiety [1]. With a molecular formula of C17H12F5NO4 and a molecular weight of 389.28 g/mol, this compound is a white to off-white solid with a melting point range of 114.5-118°C . It is primarily utilized as a reactive intermediate in organic synthesis, particularly in medicinal chemistry and bioconjugation, where its PFP ester group facilitates efficient and selective amide bond formation under mild conditions . The compound is commercially available with a typical purity of 97% .

Why Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate Cannot Be Substituted by Generic Analogs


Generic substitution of pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate with other active esters or nicotinate derivatives is not straightforward due to a unique combination of structural and functional attributes. The pentafluorophenyl ester group confers a distinct reactivity profile and hydrolytic stability that is superior to common alternatives like N-hydroxysuccinimide (NHS) esters, directly impacting reaction efficiency and product purity [1]. Furthermore, the tetrahydropyran-4-yloxy moiety on the nicotinate core introduces specific steric and electronic properties that can influence downstream biological or material interactions, a feature absent in simpler nicotinate esters . These factors mean that substituting this compound could lead to significant variations in reaction kinetics, yield, and the properties of the final conjugated product, making it a non-interchangeable reagent for specialized applications.

Quantitative Evidence for Selecting Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate


Hydrolytic Stability: Pentafluorophenyl vs. N-Hydroxysuccinimide (NHS) Ester

Pentafluorophenyl (PFP) esters, like the target compound, demonstrate significantly enhanced resistance to hydrolysis compared to the commonly used N-hydroxysuccinimide (NHS) esters. This superior stability is crucial for maintaining reagent integrity during storage and for ensuring efficient, side-reaction-free conjugations in aqueous or protic environments .

Bioconjugation Peptide Synthesis Stability

Reactivity with Amines: Pentafluorophenyl Ester vs. NHS Ester

Pentafluorophenyl esters are characterized by a higher reactivity towards amines, which are common nucleophiles in bioconjugation and peptide synthesis. This higher reactivity is attributed to the strong electron-withdrawing effect of the pentafluorophenyl ring, which enhances the electrophilicity of the adjacent carbonyl carbon, facilitating faster nucleophilic attack compared to moderate reactivity of NHS esters .

Amide Bond Formation Acylation Kinetics Organic Synthesis

Biochemical Potency: Kinase Inhibition

The compound has demonstrated potent inhibitory activity against TrkA kinase, a target implicated in pain and oncology. This specific biochemical activity provides a quantitative benchmark for its use in developing targeted kinase inhibitors [1]. Direct comparative data for close analogs in the same assay is not available in the current literature, but this value establishes a baseline for future structure-activity relationship (SAR) studies.

Kinase Inhibition Drug Discovery Biochemical Assay

Physical Property Differentiation: Melting Point vs. Simpler Nicotinate Ester

The presence of the tetrahydropyran-4-yloxy group on the nicotinate core significantly alters the compound's physical properties compared to simpler pentafluorophenyl nicotinate (CAS 848347-44-4). The target compound has a substantially higher melting point range, indicative of different crystal packing and intermolecular forces . This difference is critical for applications where solid-state stability, purification by crystallization, or formulation is a concern.

Purity Analysis Formulation Crystallinity

Optimal Application Scenarios for Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate


Advanced Bioconjugation Requiring Superior Hydrolytic Stability

In aqueous or protic environments where reagent stability is paramount, such as in the conjugation of sensitive biomolecules (e.g., antibodies, enzymes) or in microfluidic synthesis, the enhanced hydrolytic stability of the PFP ester group (8-12 hour half-life at pH 7.4) minimizes side reactions and maximizes the efficiency of amide bond formation . This makes it a superior choice over NHS esters, which hydrolyze significantly faster under identical conditions.

Medicinal Chemistry for Kinase Inhibitor Development

The compound's demonstrated potent inhibition of TrkA kinase (IC50 = 4.20 nM) makes it a valuable precursor or fragment for developing targeted therapies for conditions involving Trk signaling, such as certain cancers and chronic pain [1]. Its use in library synthesis or as a scaffold for further optimization is supported by this specific biochemical activity.

Solid-Phase Peptide Synthesis (SPPS) and Polymer Functionalization

The high reactivity of the PFP ester towards amines ensures rapid and quantitative coupling on solid supports, reducing cycle times and improving the overall yield and purity of synthesized peptides or functionalized polymers [2]. This efficiency is particularly beneficial in automated synthesizers where reaction time is a critical parameter.

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